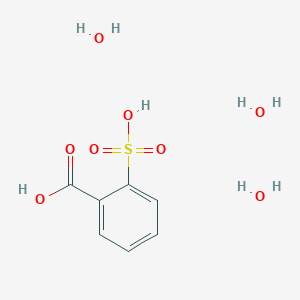

o-Sulfobenzoic acid trihydrate

Description

Historical Development of Aromatic Sulfonic Acid Chemistry

Aromatic sulfonic acids are a class of organic compounds characterized by the presence of a sulfonic acid group (-SO3H) attached to an aromatic ring. numberanalytics.com The study of these compounds dates back to the 19th century, with the discovery of sulfonation, a reaction that introduces the sulfonic acid group into an aromatic compound. numberanalytics.com This process typically involves treating an aromatic compound with concentrated sulfuric acid, often with the addition of sulfur trioxide (oleum). britannica.com

The sulfonation reaction is a cornerstone of electrophilic aromatic substitution and has been instrumental in the synthesis of a vast array of organic chemicals. wikipedia.orgnumberanalytics.com Initially, the primary interest in aromatic sulfonic acids stemmed from their utility as intermediates in the production of dyes and detergents. numberanalytics.comwikipedia.org The sulfonic acid group's ability to increase the water solubility of organic molecules was a particularly valuable property. britannica.com Over time, the applications of aromatic sulfonic acids expanded into pharmaceuticals, with the development of sulfa drugs, and into materials science with the creation of ion-exchange resins. numberanalytics.comwikipedia.org

Early methods of sulfonation were often harsh and produced significant amounts of sulfuric acid waste. google.com However, continuous research has led to the development of more controlled and efficient methods, including the use of sulfur trioxide-base complexes and processes that operate under vacuum conditions to manage the reactivity of sulfur trioxide. google.comresearchgate.net A notable historical method is the Tyrer sulfonation process from 1917, where benzene (B151609) vapor was passed through hot sulfuric acid to achieve a high yield of benzenesulfonic acid. wikipedia.org Another significant reaction is the Piria reaction, discovered in 1851, which combines nitro group reduction and sulfonation. wikipedia.org

Evolution of o-Sulfobenzoic Acid Trihydrate as a Research Subject

o-Sulfobenzoic acid, with the chemical formula C₇H₆O₅S, is an aromatic sulfonic acid that also contains a carboxylic acid group. klivon.com Its history is intertwined with the discovery of saccharin (B28170) (o-sulfobenzoic acid imide) in 1878 by Ira Remsen and Constantin Fahlberg. sciencehistory.orgguidechem.com Their research on the oxidation of o-toluenesulfonamide (B73098) led to the serendipitous discovery of this intensely sweet substance. sciencehistory.orgguidechem.com The synthesis of saccharin often involves o-sulfobenzoic acid or its derivatives as intermediates. guidechem.comgoogle.comresearchgate.net

The focus on o-sulfobenzoic acid itself, and specifically its trihydrate form, has been driven by a desire to understand its fundamental chemical and physical properties. The presence of both a strong sulfonic acid group and a weaker carboxylic acid group on the same aromatic ring creates a molecule with interesting structural and chemical characteristics.

A significant area of research has been the determination of its crystal structure. Neutron diffraction studies have been particularly insightful, revealing the arrangement of the water molecules and the nature of the hydrated proton within the crystal lattice. electronicsandbooks.comacs.orgacs.org These studies have shown that in the solid state, o-sulfobenzoic acid trihydrate exists as a complex hydrated proton species, specifically the H₅O₂⁺·H₂O group. electronicsandbooks.comacs.org This finding is crucial for understanding the nature of hydrogen bonding and proton hydration in the solid state.

Key Methodological Advances Influencing Research on o-Sulfobenzoic Acid Trihydrate

The investigation of o-sulfobenzoic acid trihydrate has been significantly advanced by the development of sophisticated analytical techniques. These methods have allowed for a detailed characterization of its structure and properties.

Key Methodological Advances:

| Analytical Technique | Application in o-Sulfobenzoic Acid Trihydrate Research |

| X-ray and Neutron Diffraction | These techniques have been fundamental in determining the precise three-dimensional arrangement of atoms within the crystal of o-sulfobenzoic acid trihydrate. electronicsandbooks.comacs.org Neutron diffraction, in particular, has been crucial for locating the hydrogen atoms, providing a detailed picture of the hydrogen bonding network and the structure of the hydrated proton. electronicsandbooks.comacs.orgacs.org |

| Spectroscopy (Infrared, NMR) | Infrared (IR) spectroscopy has been used to study the vibrational modes of the molecule, providing information about the functional groups present and the nature of the hydrogen bonding. researchgate.netnist.gov Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the chemical environment of the different atoms, particularly hydrogen and carbon. researchgate.netnih.gov |

| Thermal Analysis | Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the compound, including the loss of water molecules upon heating and its overall thermal stability. jst.go.jpacs.orgnih.gov This is particularly relevant for understanding the nature of the hydrated water molecules. jst.go.jp |

| Chromatography | High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of sulfonic acids. researchgate.netamericanpharmaceuticalreview.comnih.gov Advances in HPLC, including the use of different column materials and mobile phases, have improved the separation and quantification of these compounds. nih.govmdpi.com |

These methodological advancements have collectively provided a comprehensive understanding of the structure, bonding, and properties of o-sulfobenzoic acid trihydrate, moving it from a chemical intermediate to a subject of detailed fundamental research.

Properties

IUPAC Name |

2-sulfobenzoic acid;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.3H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;;;/h1-4H,(H,8,9)(H,10,11,12);3*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKFHQJQWJNXOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Purification of O Sulfobenzoic Acid Trihydrate

Established Synthetic Pathways for o-Sulfobenzoic Acid

The synthesis of o-sulfobenzoic acid can be achieved through several well-documented methods, each with its own set of advantages and specific applications.

Sulfonation of Benzoic Acid

The direct sulfonation of benzoic acid is a primary method for producing sulfobenzoic acid isomers. This electrophilic aromatic substitution reaction typically involves treating benzoic acid with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). youtube.comlibretexts.orgaakash.ac.in The carboxylic acid group (-COOH) on the benzoic acid ring is a deactivating, meta-directing group. youtube.comaakash.ac.in Consequently, the major product of this reaction is m-sulfobenzoic acid. youtube.comaakash.ac.in However, the formation of the ortho-isomer, o-sulfobenzoic acid, can be influenced by reaction conditions such as temperature and the specific sulfonating agent used. scribd.com The reaction proceeds through the formation of an electrophile, typically SO₃ or HSO₃⁺, which is attacked by the electron-rich benzene (B151609) ring. masterorganicchemistry.com

Reaction Conditions for Sulfonation of Benzoic Acid

| Parameter | Condition | Outcome |

| Sulfonating Agent | Fuming Sulfuric Acid (H₂SO₄ + SO₃) | Primarily yields m-sulfobenzoic acid. youtube.comaakash.ac.in |

| Temperature | Elevated temperatures | Can influence isomer distribution. |

| Catalyst | Aluminum sulfate (B86663) (Al₂(SO₄)₃) | Can be used to accelerate the sulfonation process. journalspark.org |

Reactions Involving Sodium Benzenesulfonate and Related Precursors

An alternative route to o-sulfobenzoic acid involves precursors such as sodium benzenesulfonate. While direct conversion is not a common primary synthetic route, derivatives of benzenesulfonic acid can be utilized. For instance, the oxidation of benzaldehyde-o-sulfonate salts represents a viable pathway. google.com This multi-step process first involves the oxidation of the aldehyde group to a carboxylic acid, followed by subsequent reactions to yield the desired product. google.com

Another related method starts from o-sulfobenzoic imide, commonly known as saccharin (B28170). orgsyn.org Hydrolysis of saccharin with concentrated hydrochloric acid yields acid ammonium (B1175870) o-sulfobenzoate, which can then be converted to o-sulfobenzoic acid. orgsyn.org This method is particularly useful for producing a pure form of the ortho-isomer. orgsyn.org

Synthesis through Oxidation of Thiosalicylic Acid

The oxidation of thiosalicylic acid (2-mercaptobenzoic acid) presents a direct route to o-sulfobenzoic acid. acs.orgwikipedia.org This method leverages the conversion of the sulfhydryl (-SH) group to a sulfonic acid (-SO₃H) group. Various oxidizing agents can be employed for this transformation. A notable example is the use of a copper(II) catalyst in the oxidation process. acs.org Thiosalicylic acid itself can be synthesized from anthranilic acid through diazotization, followed by reaction with sodium disulfide and subsequent reduction. orgsyn.org

Synthesis of o-Sulfobenzoic Anhydride (B1165640) and its Precursors

o-Sulfobenzoic anhydride is a crucial precursor and derivative of o-sulfobenzoic acid. It can be prepared through several methods, often starting from o-sulfobenzoic acid or its salts.

One common method involves the dehydration of o-sulfobenzoic acid. This can be achieved by heating the acid alone or in the presence of a dehydrating agent like phosphorus pentoxide. orgsyn.org Alternatively, treating o-sulfobenzoic acid with acetyl chloride can also yield the anhydride. orgsyn.org

A widely used laboratory and industrial preparation involves the reaction of acid ammonium o-sulfobenzoate with thionyl chloride in a solvent such as dry benzene. orgsyn.org This reaction proceeds by heating the mixture, which generates hydrogen chloride and sulfur dioxide as byproducts. orgsyn.org The resulting o-sulfobenzoic anhydride can then be isolated by filtration and crystallization. orgsyn.org

Another synthetic approach involves the catalyzed thermolysis of 2-sulfohalide benzoates in the presence of a Friedel-Crafts catalyst, such as zinc or iron halides. google.com Specifically, heating o-carbomethoxybenzenesulfonyl chloride with a catalytic amount of a Friedel-Crafts catalyst can produce o-sulfobenzoic acid anhydride in excellent yields. google.com

A Japanese patent describes a method for producing o-sulfobenzoic anhydride by oxidizing a benzaldehyde-o-sulfonate to an o-carboxybenzenesulfonate, which is then dehydrated and cyclized using thionyl chloride. google.com

Summary of o-Sulfobenzoic Anhydride Synthesis Methods

| Starting Material | Reagent(s) | Key Conditions |

| o-Sulfobenzoic acid | Heat or Phosphorus pentoxide | Dehydration |

| o-Sulfobenzoic acid | Acetyl chloride | - |

| Acid ammonium o-sulfobenzoate | Thionyl chloride, Benzene | Heating, Stirring orgsyn.org |

| 2-Sulfohalide benzoate (B1203000) | Friedel-Crafts catalyst | Heating (130-400 °C) google.com |

| Benzaldehyde-o-sulfonate | Oxidizing agent, then Thionyl chloride | Two-step process: Oxidation followed by cyclodehydration google.com |

Contemporary and Emerging Synthetic Approaches for o-Sulfobenzoic Acid and its Derivatives

Modern synthetic chemistry is continually exploring more efficient, sustainable, and versatile methods for preparing o-sulfobenzoic acid and its derivatives.

One area of development is the use of novel catalysts and reaction media to improve yield and selectivity. For instance, research into sulfonation reactions aims to control isomer distribution more effectively, potentially leading to higher yields of the ortho-isomer directly from benzoic acid.

The synthesis of sulfonic acid libraries through the opening of 2-sulfobenzoic acid anhydride with various nucleophiles, such as amino alcohols, has been demonstrated. maynoothuniversity.ie This approach allows for the creation of a diverse range of sulfonated compounds with potential applications in medicinal chemistry and materials science. maynoothuniversity.ie

Furthermore, mechanochemical synthesis, which involves using mechanical force to induce chemical reactions, is an emerging green chemistry approach. While currently more explored for other aromatic sulfonic acids, the principles of using high-speed ball milling could potentially be adapted for the synthesis of o-sulfobenzoic acid, reducing the need for harsh solvents and high temperatures.

Advanced Purification and Isolation Techniques for o-Sulfobenzoic Acid Trihydrate

The purification of o-sulfobenzoic acid is crucial to obtain the high-purity trihydrate form. Recrystallization is a primary technique employed for this purpose.

After synthesis, the crude o-sulfobenzoic acid is often isolated as a salt, such as the acid ammonium o-sulfobenzoate. orgsyn.org This salt can be purified by recrystallization from water. orgsyn.org To obtain the free acid, the purified salt is typically treated with a strong acid, followed by crystallization.

For o-sulfobenzoic acid itself, recrystallization from water is a common and effective method. The solubility of o-sulfobenzoic acid is significantly higher in hot water than in cold water, which allows for efficient purification by dissolving the compound in a minimum amount of hot water, filtering out any insoluble impurities, and then allowing the solution to cool to induce crystallization of the purified product.

In the case of isolating m-sulfobenzoic acid alkali metal salts, a process involving precipitation from the sulfonation solution by adding an alkali metal chloride salt at low temperatures has been described. google.com The resulting precipitate is then filtered and washed with a cold rinse solution containing the alkali metal chloride salt to remove impurities. google.com A similar principle of controlled precipitation and washing can be applied to purify o-sulfobenzoic acid.

The final product, o-sulfobenzoic acid trihydrate, is obtained when the acid crystallizes from an aqueous solution, incorporating three molecules of water into its crystal structure. The purity of the final product can be assessed using techniques such as melting point determination and spectroscopic analysis.

Mechanistic Studies and Reaction Kinetics of O Sulfobenzoic Acid Trihydrate

Investigation of Reaction Mechanisms Involving Carboxyl and Sulfonate Functional Groups

The structure consists of layers of sulfonate anions linked by hydrogen bonds through these cationic water clusters. researchgate.net The reactivity of the carboxyl group is modulated by the neighboring, deprotonated sulfonate group. This intramolecular environment, with a highly acidic proton localized in the hydrated structure and an anionic sulfonate group, is crucial for understanding its role in acid-catalyzed reactions. The conformational analysis shows that the sulfonic acid group has a tetrahedral geometry around the sulfur atom, while the carboxylic acid group is planar, positioned to allow for hydrogen bonding. smolecule.com

Kinetic Studies of o-Sulfobenzoic Acid Reactions

Kinetic analyses provide quantitative insights into the rates and mechanisms of reactions involving o-sulfobenzoic acid. While comprehensive kinetic data for every aspect of its reactivity is an ongoing area of research, existing studies on related compounds allow for a detailed understanding of its expected behavior.

Acid-catalyzed hydrolysis is a fundamental reaction for compounds containing susceptible functional groups. For o-sulfobenzoic acid, the focus of such studies would be the hydrolysis of derivatives, as the parent acid itself is stable. The kinetics of hydrolysis for related sulfonic acids have been investigated, showing a dependence on acid concentration and temperature. rsc.org Generally, the rate of acid-catalyzed hydrolysis increases with acid concentration up to a certain point, after which it may decrease due to reduced water activity. rsc.org

For a derivative like an ester or amide of o-sulfobenzoic acid, the mechanism would involve protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The reaction would follow first-order kinetics with respect to the substrate.

Table 1: Illustrative Kinetic Parameters for Acid-Catalyzed Hydrolysis Note: This table presents hypothetical data for a derivative of o-sulfobenzoic acid based on typical values for similar reactions, as specific kinetic data for o-sulfobenzoic acid trihydrate itself is not extensively documented.

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.5 x 10⁻⁴ s⁻¹ | 1 M HCl, 60°C |

| Activation Energy (Ea) | 85 kJ/mol | 0.5 - 2.0 M HCl |

| Order of Reaction | First-order | In substrate |

The redox chemistry of o-sulfobenzoic acid is multifaceted. The compound can be synthesized via oxidation reactions, for instance, the copper(II)-catalyzed oxidation of thiosalicylic acid yields 2-sulfonatobenzoic acid. acs.org This indicates that the sulfur atom is susceptible to oxidation to form the sulfonic acid group.

Conversely, derivatives of sulfobenzoic acid can participate in redox reactions. For example, 2-nitro-4-sulfotoluene can undergo an intramolecular auto-redox reaction under alkaline conditions to produce 2-amino-4-sulfobenzoic acid. google.comgoogle.com While detailed kinetic studies on the redox reactions of o-sulfobenzoic acid itself are not widely reported, the general principles of redox chemistry suggest that the aromatic ring and the sulfur center could be involved in electron transfer processes, depending on the reacting partner and conditions. wou.edu

o-Sulfobenzoic Acid Trihydrate as a Catalyst and Reactant in Organic Transformations

The acidic nature of o-sulfobenzoic acid makes it a valuable catalyst and reactant in a variety of organic reactions, from forming new carbon-carbon bonds to facilitating complex cyclizations. smolecule.comchembk.com

o-Sulfobenzoic acid has been identified as an effective acid catalyst in reactions that form carbon-carbon bonds. A notable example is its role in the decomposition of diaryldiazomethanes. In a study investigating the reaction of diazoalkanes with o-sulfobenzoic anhydride (B1165640), it was found that trace amounts of o-sulfobenzoic acid (present as an impurity from the hydrolysis of the anhydride) could catalyze a competing reaction. oup.com Instead of the expected sultone product, the acid-catalyzed pathway leads to the formation of tetraarylethylenes, which involves the creation of a new carbon-carbon double bond. oup.com

The mechanism involves the protonation of the diaryldiazomethane by o-sulfobenzoic acid, leading to a diazonium ion intermediate which then dimerizes to form the stable ethylene (B1197577) product.

Table 2: Catalysis of C-C Bond Formation by o-Sulfobenzoic Acid

| Reactant | Catalyst | Product | Bond Formed |

| Diphenyldiazomethane | o-Sulfobenzoic acid | Tetraphenylethylene | C=C |

| Diazoalkanes | o-Sulfobenzoic anhydride | o-(Substituted glycoloyl)benzenesulfonic acid sultones | C-C (insertion) |

The participation of o-sulfobenzoic acid in cyclization reactions is often linked to its anhydride. o-Sulfobenzoic anhydride is a key reagent used to synthesize sultones, which are cyclic sulfonic esters. oup.comnist.gov The reaction of the anhydride with diazoalkanes proceeds via an insertion of a carbene equivalent into the C-O bond of the anhydride ring, forming a new, larger ring system (a keto sultone). oup.com

While the anhydride is the primary reactant, the parent acid, o-sulfobenzoic acid, participates by influencing the reaction pathway. As mentioned, its presence as an acid catalyst can divert the reactants away from the cyclization pathway to form olefins instead. oup.com This demonstrates its crucial, albeit sometimes indirect, role in the outcomes of cyclization reactions. Furthermore, acid-catalyzed cascade cyclizations are a known strategy for synthesizing complex heterocyclic molecules like isoindolobenzoxazinones, where an acid catalyst like p-toluenesulfonic acid is used, highlighting the utility of strong acid catalysts in such transformations. nih.gov

Esterification Processes in Polymer Chemistry Utilizing o-Sulfobenzoic Acid Cyclic Anhydride

The cyclic anhydride of o-sulfobenzoic acid (SBA) serves as a highly effective reagent for the esterification of hydroxylated polymers, providing a straightforward pathway to synthesize near-monodisperse strong polyacids. semanticscholar.orgresearchgate.net This method is recognized for its synthetic simplicity, mild reaction conditions, and high atom efficiency, presenting a significant advantage over complex multi-step processes that often require protecting group chemistry. semanticscholar.org

A primary application of this process is the conversion of hydroxyl-functional polymers into polymers bearing sulfonate groups. This is particularly valuable because the resulting sulfonic acid group is strong and its charge is pH-insensitive, unlike the weak carboxylic acid groups introduced by other common reagents like succinic anhydride. semanticscholar.org The esterification is typically achieved by reacting hydroxylated precursor polymers—such as poly(2-hydroxyethyl methacrylate) (PHEMA), poly(2-hydroxypropyl methacrylate) (PHPMA), and poly(glycerol monomethacrylate) (PGMA)—with an excess of SBA. researchgate.net These precursor polymers can be readily synthesized with low polydispersity via techniques like atom transfer radical polymerization (ATRP). semanticscholar.org

The reaction mechanism involves the nucleophilic attack of the polymer's hydroxyl groups on the carbonyl carbon of the cyclic anhydride. researchgate.net This ring-opens the anhydride to form an ester linkage while introducing a pendent o-sulfobenzoic acid group. researchgate.net The solvolysis of the cyclic mixed anhydride proceeds via displacement at the carbonyl carbon, expelling a sulfonate anion that remains attached as an ortho-substituent on the newly formed benzoate (B1203000) ester. researchgate.net

Research indicates that the choice of solvent and catalyst is crucial for optimizing the reaction. Pyridine (B92270) has been shown to be an effective solvent as its basic nature also catalyzes the reaction. semanticscholar.org Alternatively, a base such as triethylamine (B128534) (TEA) can be added as a catalyst when using non-basic solvents like tetrahydrofuran (B95107) (THF) or acetone (B3395972). semanticscholar.org Studies have shown that pyridine is a suitable reaction solvent for the esterification of PHEMA and PHPMA, while acetone is more effective for PGMA. However, the solubility of both the precursor and the final esterified polymer can be a limiting factor in certain solvents. semanticscholar.org Despite these challenges, the use of SBA allows for the synthesis of well-defined strong acid homopolymers and diblock copolymers with very high degrees of esterification under mild conditions. researchgate.netmanchester.ac.uk

Table 1: Research Findings on the Esterification of Hydroxylated Homopolymers with o-Sulfobenzoic Acid Cyclic Anhydride (SBA)

| Precursor Polymer | Solvent | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| PHEMA | Pyridine | Self-catalyzed | Pyridine was found to be a good reaction solvent for this polymer. | semanticscholar.org |

| PHPMA | Pyridine | Self-catalyzed | Pyridine was also a suitable reaction solvent for this polymer. | semanticscholar.org |

| PGMA | Acetone | Base (e.g., TEA) may be necessary | Acetone was determined to be a better reaction solvent compared to others for this specific polymer. | semanticscholar.org |

Research on Interaction Kinetics with Various Chemical Systems

The interaction kinetics of o-sulfobenzoic acid and its derivatives have been explored in several distinct chemical contexts, revealing its role as both a stable compound and a reactive intermediate depending on the system.

One area of study is its proton conductivity, a key parameter in the development of protonic electrolytes for solid-state electrochemical devices. researchgate.net The trihydrate form is of particular interest. Structural analysis of o-sulfobenzoic acid trihydrate reveals that anions, deprotonated at the sulfo group, form layers linked by H-bonds through hydronium cations (H₅O₂⁺). researchgate.net This structure facilitates proton transport. Impedance spectroscopy measurements on related compounds like phenol-2,4-disulfonic acid dihydrate provide insight into the kinetics of proton transfer. These studies quantify conductivity under various conditions, demonstrating how environmental factors like humidity influence the kinetic profile of proton movement. researchgate.net

Table 2: Proton Conductivity of Phenol-2,4-disulfonic Acid Dihydrate (A Model System)

| Condition | Temperature | Protonic Conductivity (σ) | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| In vacuum | 298 K | 2.5 × 10⁻⁶ Ω⁻¹ cm⁻¹ | 0.37 ± 0.01 eV | researchgate.net |

Table 3: Kinetic Profile of Intermediates in Benzothiophene Oxidation

| Reaction Time | Yield of 2-Sulfobenzoic Acid | Yield of Sulfoacetic Acid | Yield of Sulfuric Acid | Key Observation | Reference |

|---|---|---|---|---|---|

| ~100 min | Increasing | Increasing | Increasing | Initial formation of all products. | uni-bayreuth.de |

These distinct research areas highlight the compound's complex kinetic behavior, which is highly dependent on its chemical environment, ranging from proton transport in solid-state hydrates to its role as a reactive intermediate in multiphase catalytic oxidation systems.

Advanced Spectroscopic and Crystallographic Characterization of O Sulfobenzoic Acid Trihydrate

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are fundamental in determining the connectivity of atoms and the nature of the functional groups within the o-sulfobenzoic acid trihydrate molecule.

NMR spectroscopy is a powerful tool for probing the structure of o-sulfobenzoic acid in solution. The chemical shifts provide information about the electronic environment of the hydrogen and carbon nuclei.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of o-sulfobenzoic acid, the aromatic protons appear as a complex multiplet system due to their ortho, meta, and para coupling interactions. The proton ortho to the carboxyl group is generally the most deshielded. The acidic protons of the sulfonic acid and carboxylic acid groups, along with the protons of the water molecules in the trihydrate, typically appear as a broad singlet due to rapid chemical exchange with each other and with any protic solvent. Its position can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will show distinct signals for the two quaternary carbons (one attached to the carboxylic acid group and one to the sulfonic acid group) and the four aromatic CH carbons. The carbonyl carbon of the carboxylic acid is typically found at the most downfield chemical shift.

Table 1: Predicted NMR Spectroscopic Data for o-Sulfobenzoic Acid

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | 7.50 - 8.20 | Aromatic Protons (multiplets) |

| Variable (broad) | -COOH, -SO₃H, H₂O | |

| ¹³C | ~168 | Carbonyl Carbon (C=O) |

| 128 - 145 | Aromatic Carbons |

¹¹⁹Sn NMR Spectroscopy: This technique is specific to the tin isotope ¹¹⁹Sn and is not applicable for the direct characterization of o-sulfobenzoic acid trihydrate itself. However, ¹¹⁹Sn NMR is an indispensable tool for characterizing organotin complexes derived from o-sulfobenzoic acid, where it provides crucial information about the coordination number and geometry of the tin center.

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For o-sulfobenzoic acid trihydrate, the spectrum is dominated by absorptions from the hydroxyl, carbonyl, and sulfonyl groups. The presence of water of hydration is confirmed by a very broad absorption band in the high-frequency region.

Table 2: Characteristic IR Absorption Bands for o-Sulfobenzoic Acid Trihydrate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3600 - 3200 | O-H stretch | Water of Hydration (H₂O) | Strong, Broad |

| 3300 - 2500 | O-H stretch | Carboxylic Acid (-COOH) | Strong, Very Broad |

| 1710 - 1680 | C=O stretch | Carboxylic Acid (-COOH) | Strong |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to Weak |

| 1250 - 1180 | S=O stretch (asymmetric) | Sulfonic Acid (-SO₃H) | Strong |

| 1080 - 1020 | S=O stretch (symmetric) | Sulfonic Acid (-SO₃H) | Strong |

| 1320 - 1210 | C-O stretch | Carboxylic Acid (-COOH) | Medium |

| 960 - 900 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Medium, Broad |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. In electrospray ionization (ESI) in negative mode, o-sulfobenzoic acid (MW: 202.18 g/mol ) is readily deprotonated to form the [M-H]⁻ ion at m/z 201.

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion reveal characteristic fragmentation patterns. Unlike its para- and meta-isomers, the ortho-isomer does not readily show a fragmentation peak corresponding to the loss of sulfur dioxide (SO₂). A common fragmentation pathway involves the loss of carbon dioxide (CO₂) to produce an ion at m/z 157. Further fragmentation can occur, but the absence of the SO₂ loss is a key diagnostic feature for the ortho-isomer chemicalbook.com.

UV-Vis spectroscopy measures the electronic transitions within a molecule. While the spectrum of o-sulfobenzoic acid itself is relatively simple, this technique is highly valuable for studying its interaction with metal ions to form coordination complexes. The coordination of a metal ion to the ligand alters the energy levels of its molecular orbitals, leading to changes in the UV-Vis absorption spectrum.

When o-sulfobenzoic acid acts as a ligand, the formation of a complex can lead to:

Bathochromic Shift (Red Shift): A shift of absorption maxima to longer wavelengths, often indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) upon coordination.

Hypsochromic Shift (Blue Shift): A shift of absorption maxima to shorter wavelengths.

Appearance of New Bands: In the case of transition metal complexes, new absorption bands corresponding to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) may appear researchgate.netunits.it.

By monitoring these spectral changes, researchers can study the stoichiometry and stability constants of the resulting metal complexes in solution.

X-ray Crystallography of o-Sulfobenzoic Acid Trihydrate and Related Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

To illustrate the type of data obtained, the crystal structure of a related compound, silver 3-sulfobenzoic acid (the silver salt of the meta-isomer), has been determined. This study reveals how the sulfonate and carboxylate groups interact with metal centers and how the molecules pack in the solid state, forming layered structures stabilized by hydrogen bonds .

Table 3: Example Crystallographic Data for Silver 3-Sulfobenzoic Acid at 100 K

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3916 (3) |

| b (Å) | 7.6046 (3) |

| c (Å) | 13.0645 (5) |

| α (°) | 90.063 (2) |

| β (°) | 90.505 (2) |

| γ (°) | 114.717 (2) |

| Volume (ų) | 666.36 (5) |

| Z | 2 |

Analysis of Hydrogen Bonding Networks and Supramolecular Features

Table 1: Hydrogen Bond Parameters in o-Sulfobenzoic Acid Trihydrate This table is illustrative and based on typical hydrogen bond geometries found in similar hydrated acid structures.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|---|---|

| O(water) | H | O(sulfonate) | 0.98 | 1.75 | 2.73 | 175 |

| O(water) | H | O(water) | 0.97 | 1.80 | 2.77 | 170 |

| C(phenyl) | H | O(sulfonate) | 1.08 | 2.45 | 3.20 | 125 |

Temperature-Dependent Structural Transitions in Sulfobenzoate Salts

While specific temperature-dependent studies on o-sulfobenzoic acid trihydrate are not extensively detailed in the literature, the behavior of related sulfobenzoate salts provides significant insights into potential structural transitions. For instance, studies on silver 3-sulfobenzoic acid have revealed a reversible monoclinic-to-triclinic phase transition that occurs between 150 K and 160 K. iucr.org

At room temperature (293 K), the carboxylate group in silver 3-sulfobenzoic acid shows disorder, with C-O bond lengths being nearly equivalent, suggesting a delocalized proton. iucr.org Upon cooling to 100 K, the structure transitions to a more ordered state where the C=O and C-O-H bonds become clearly distinguishable, and the acidic hydrogen atoms are unambiguously located. iucr.org This ordering is a key feature of the low-temperature phase. Such transitions are often driven by the optimization of hydrogen bonding and packing forces as thermal motion is reduced. These findings suggest that other sulfobenzoate salts, including the o-sulfobenzoic acid hydrates, could exhibit similar temperature-dependent ordering phenomena.

Table 2: Comparison of Carboxylate Bond Lengths in a Sulfobenzoate Salt at Different Temperatures

| Temperature | C-O Bond 1 (Å) | C-O Bond 2 (Å) | State |

|---|---|---|---|

| 293 K | 1.250 (3) | 1.271 (3) | Disordered |

| 100 K | 1.231 (3) | 1.311 (3) | Ordered |

Data derived from the study of silver 3-sulfobenzoic acid. iucr.org

Neutron Diffraction Studies of Hydrated Proton Structures

Neutron diffraction is a uniquely powerful technique for elucidating the structure of hydrated compounds, particularly for precisely locating hydrogen atoms. osti.govaps.org Unlike X-ray diffraction, where scattering is dependent on electron density, neutrons scatter from atomic nuclei, allowing for the accurate determination of light atom positions, such as hydrogen, even in the presence of heavier atoms. This capability is indispensable for characterizing the complex cationic water structures formed in the hydrates of strong acids. acs.orgnih.govnih.gov

Characterization of H₅O₂⁺·H₂O and H₇O₃⁺ Units in the Trihydrate Form

A pivotal neutron diffraction study of o-sulfobenzoic acid trihydrate has provided definitive characterization of the hydrated proton species within its crystal structure. acs.orgacs.org The study revealed the presence of an isolated group of three water molecules containing the hydrated proton, which is best described as an H₅O₂⁺·H₂O unit. acs.org This aggregate is a form of the more general H₇O₃⁺ species. In this arrangement, two water molecules are strongly hydrogen-bonded to a central hydronium ion.

The H₅O₂⁺ ion features a very short central hydrogen bond between two water molecules. acs.org The geometry of this unit in o-sulfobenzoic acid trihydrate is particularly noteworthy because it lacks any crystal-imposed symmetry. acs.org The two O···O distances within the H₇O₃⁺ aggregate are strong but slightly different. acs.org

Table 3: Key Interatomic Distances in the H₅O₂⁺·H₂O Unit

| Bond/Interaction | Distance (Å) |

|---|---|

| O-H (central bridge) | 1.201 (5) |

| O-H (central bridge) | 1.219 (5) |

Data from the neutron diffraction study of o-sulfobenzoic acid trihydrate. acs.org

Investigation of Hydrogen Atom Arrangement and Vibrational Behavior

The neutron diffraction analysis of o-sulfobenzoic acid trihydrate offered detailed insights into the precise arrangement and vibrational behavior of the hydrogen atoms. acs.orgacs.org A key finding was that the hydrogen atom in the short, central O···O bridge of the H₅O₂⁺ unit is located slightly off-center. acs.org This asymmetry is significant as it relates to the asymmetric environment of the ion with respect to its terminal hydrogen bonds.

Furthermore, the study revealed that this bridging hydrogen atom possesses a large vibrational root-mean-square component along the O···O direction. acs.org This indicates significant motion of the proton within the strong hydrogen bond, a characteristic feature of such systems. The comparison between X-ray and neutron difference density maps highlighted differing electron distributions within these strong hydrogen bonds, underscoring the unique information provided by neutron diffraction. acs.org

Hirshfeld Surface Analysis in Coordination Compounds

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule dominates the corresponding sum over the crystal. The resulting surface provides a visual representation of intermolecular contacts.

In the context of coordination compounds, Hirshfeld analysis is particularly useful for decoding complex networks of non-covalent interactions, including hydrogen bonds and other close contacts. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, strong interactions such as hydrogen bonds are highlighted as distinct red spots. nih.gov

Table 4: Example of Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface in a Coordination Compound

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.7 |

| O···H/H···O | 24.7 |

| C···H/H···C | 18.8 |

| N···H/H···N | 4.3 |

| O···O | 2.5 |

Data is illustrative, based on a representative coordination compound. nih.gov

Supramolecular Chemistry and Self Assembly of O Sulfobenzoic Acid Trihydrate and Its Analogs

Principles of Supramolecular Assembly Driven by Sulfonate and Carboxylate Functionalities

The self-assembly of molecules containing sulfonate (−SO₃⁻) and carboxylate (−COO⁻) groups is directed by a hierarchy of non-covalent interactions, primarily hydrogen bonding and coordination to metal centers. The distinct chemical nature of these two functional groups dictates their roles in forming extended solid-state structures.

The sulfonate group is the conjugate base of a strong sulfonic acid, making it a relatively weak base and a poor ligand for metal cations compared to the carboxylate group. researchgate.netwikipedia.org The charge on the sulfonate oxygen atoms is highly delocalized, which results in weaker individual metal-oxygen interactions. researchgate.net Consequently, sulfonates are often described as "non-coordinating" or weakly coordinating anions that are less likely to displace other ligands, such as water, from a metal's coordination sphere. researchgate.net Instead, they are highly effective at forming strong hydrogen bonds with available proton donors. researchgate.net

In contrast, the carboxylate group is the conjugate base of a weaker carboxylic acid, making it a stronger base and a more effective ligand for metal ions. researchgate.net This leads to stronger and more directional metal-carboxylate bonds, which are fundamental to the construction of robust coordination networks. The interplay between the strong hydrogen-bonding capability of the sulfonate group and the stronger coordinating ability of the carboxylate group is a guiding principle in the supramolecular assembly of sulfobenzoic acids. This dual functionality allows for the creation of complex architectures where metal-carboxylate interactions may form the primary structure (e.g., a chain or layer), which is then linked into higher-dimensional networks by sulfonate-driven hydrogen bonds.

Formation of Proton-Transfer Compounds and Their Hydrogen-Bonding Patterns

The interaction between Brønsted acids and bases can result in either a co-crystal, where a neutral hydrogen bond is formed, or a salt, where a proton is fully transferred from the acid to the base. whiterose.ac.uk o-Sulfobenzoic acid, possessing two acidic protons with different pKa values, can participate in proton transfer reactions, particularly with organic bases. The sulfonic acid group is significantly more acidic than the carboxylic acid group and will preferentially donate its proton.

In o-sulfobenzoic acid trihydrate itself, the water molecules play a critical role in mediating the hydrogen-bonding network. They can act as bridges between sulfonate and carboxylate groups of adjacent molecules, satisfying the hydrogen-bonding requirements of the functional groups and stabilizing the crystal lattice. This extensive network of hydrogen bonds is a defining feature of its supramolecular structure. The hydration state can be critical; in some systems, the presence of water molecules can induce proton transfer between functional groups that would not occur in the anhydrous state. nih.gov

Construction of Metal-Organic Frameworks (MOFs) Utilizing o-Sulfobenzoic Acid Derivatives

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netaston.ac.uk The use of bifunctional ligands like o-sulfobenzoic acid allows for the design of MOFs with specific topologies and properties. The sulfonate group's general reluctance to coordinate strongly can be exploited to create lower-dimensional structures or to leave open coordination sites on the metal centers, which can be advantageous for applications in catalysis. researchgate.netacs.org

The sulfobenzoate ligand can coordinate to metal centers through either the carboxylate group, the sulfonate group, or both. The coordination is heavily dominated by the carboxylate group due to its harder character and stronger binding affinity for most metal ions. The sulfonate group, being a weaker coordinator, often remains uncoordinated and participates in hydrogen bonding to stabilize the framework. researchgate.net However, under specific conditions, the sulfonate group can also coordinate to metal ions. The known coordination modes are diverse and play a critical role in determining the final structure of the MOF. researchgate.netwikipedia.org

| Coordination Group | Mode | Description | Representation |

| Carboxylate | Monodentate | One oxygen atom binds to a single metal center. | M-O-C-R |

| Carboxylate | Bidentate Chelating | Both oxygen atoms bind to the same metal center. | M<-(O)₂C-R |

| Carboxylate | Bidentate Bridging | Each oxygen atom binds to a different metal center, forming a bridge. | M-O-C(R)-O-M' |

| Sulfonate | Monodentate | One oxygen atom binds to a single metal center. nih.gov | M-O-S(O)₂-R |

| Sulfonate | Bidentate Chelating | Two oxygen atoms bind to the same metal center. | M<-(O)₂S(O)-R |

| Sulfonate | Bidentate Bridging | Two oxygen atoms bind to two different metal centers. | M-O-S(O)(R)-O-M' |

| Mixed | Bridging | The carboxylate group binds to one metal center while the sulfonate group binds to another. | M-O₂C-R-SO₃-M' |

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. kaust.edu.sa In the context of MOFs using sulfobenzoic acid derivatives, several strategies are employed to control the final architecture:

Choice of Metal Ion: The coordination number, preferred geometry, and Lewis acidity of the metal ion will dictate how it interacts with the carboxylate and sulfonate groups, influencing the dimensionality and topology of the framework.

Use of Ancillary Ligands: The introduction of secondary ligands, often nitrogen-donors like bipyridines or phenanthrolines, can be used to control the structure. nih.gov These ligands can occupy coordination sites on the metal ion, preventing the formation of a dense, highly-connected framework and promoting the formation of lower-dimensional structures like chains or layers, which then assemble supramolecularly. nih.govnih.gov

Control of Reaction Conditions: Factors such as temperature, solvent, and pH can influence the deprotonation state of the ligand and the kinetics of crystal growth, leading to different polymorphs or structures. researchgate.net

Modulator-Assisted Synthesis: The addition of monodentate ligands that compete with the primary linker can modulate the crystallization process, allowing for control over crystal size and morphology. d-nb.info

Development of Supramolecular Coordination Polymers

Coordination polymers are extended structures formed by linking metal centers with organic ligands. hkmu.edu.hk MOFs can be considered a high-surface-area subclass of these materials. With ligands like sulfobenzoic acid, the assembly often involves a combination of coordination bonds and weaker supramolecular interactions, leading to "supramolecular coordination polymers."

Typically, the metal ions are linked by the carboxylate end of the sulfobenzoate ligand to form zero-dimensional (discrete), one-dimensional (chain), or two-dimensional (layer) motifs. nih.govacs.org These primary coordination structures then self-assemble into higher-dimensional networks through extensive hydrogen bonding, primarily involving the non-coordinating sulfonate groups, water molecules, and other hydrogen-bond donors. nih.gov For instance, 1D coordination polymer chains can be linked by hydrogen bonds to form a 3D supramolecular network. nih.govacs.org Other non-covalent forces, such as π-π stacking between the aromatic rings of the ligands, can also play a significant role in stabilizing the final extended architecture. nih.gov

Several coordination polymers based on sulfobenzoic acid analogs have been synthesized. For example, complexes of 2-amino-4-sulfobenzoic acid with copper(II) have been shown to form 1D polymeric chains or discrete units that are further extended into 2D and 3D supramolecular networks via hydrogen bonding and π-π stacking. nih.gov Similarly, silver(I) complexes with 2-sulfobenzoate have yielded a variety of structures, from 2D layers to discrete units that assemble into 3D frameworks through weak interactions. acs.org

Reversible Dehydration-Rehydration Behavior in Supramolecular Systems

The "trihydrate" designation of the title compound indicates the presence of three water molecules per formula unit in the crystal lattice. These water molecules are not merely guests; they are integral structural components that participate in and stabilize the hydrogen-bonding network. The removal of these water molecules upon heating can lead to significant structural changes.

In some supramolecular systems, this dehydration process is reversible. Upon exposure to humidity, the dehydrated material can reabsorb water molecules and revert to its original crystalline structure. This behavior is of interest for applications such as sensors and desiccation. However, the process is not always perfectly reversible. A study on a copper(II) coordination polymer with an amino-sulfobenzoic acid ligand demonstrated reversible dehydration-rehydration, while a related compound showed irreversible behavior. nih.gov

The reversibility depends on the stability of the anhydrous framework. If the removal of water causes the framework to collapse into a dense, amorphous phase, rehydration may be kinetically hindered or lead to a different crystalline phase. nih.gov Single-crystal to single-crystal transformations during dehydration-rehydration are rare but provide valuable insight into the dynamic nature of these supramolecular systems. Often, the process involves a loss of long-range order, with the material becoming amorphous upon dehydration and regaining partial crystallinity upon rehydration. nih.gov This cycling can introduce statistical disorder into the crystal lattice. nih.gov

Theoretical and Computational Investigations of O Sulfobenzoic Acid Trihydrate

Density Functional Theory (DFT) Calculations for Molecular and Crystal Structure Optimization

Density Functional Theory (DFT) has become a important method for the theoretical study of the geometric and electronic structures of molecules. mdpi.com By approximating the many-electron wavefunction and energy to the computationally more manageable electron density, DFT allows for the accurate prediction of molecular geometries, vibrational frequencies, and other properties. For o-sulfobenzoic acid trihydrate, DFT calculations are instrumental in optimizing the molecular structure of the o-sulfobenzoic acid molecule and its hydrated forms. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data obtained from X-ray and neutron diffraction studies. mdpi.comsoton.ac.uk

In the context of crystal structure optimization, DFT calculations can be employed to model the unit cell of o-sulfobenzoic acid trihydrate. This involves not only optimizing the geometry of the individual molecules but also their arrangement within the crystal lattice, taking into account intermolecular interactions such as hydrogen bonding. The calculations can help refine crystal structures determined experimentally and provide a deeper understanding of the forces that stabilize the crystal packing. For instance, DFT can elucidate the intricate hydrogen-bonding network involving the sulfonic acid group, the carboxylic acid group, and the water molecules of hydration. nih.gov

Below is a table showcasing typical parameters obtained from DFT calculations for molecular geometry optimization, often performed using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p). mdpi.comresearchgate.net

| Parameter | Calculated Value (Å or °) |

| S-O Bond Length (Sulfonic Acid) | 1.45 - 1.50 |

| C-S Bond Length | 1.78 - 1.82 |

| C=O Bond Length (Carboxylic Acid) | 1.20 - 1.25 |

| C-O Bond Length (Carboxylic Acid) | 1.30 - 1.35 |

| O-H Bond Length (Carboxylic Acid) | 0.96 - 0.98 |

| O-H Bond Length (Water) | 0.95 - 0.97 |

| C-C-S-O Dihedral Angle | Varies |

| C-C-C=O Dihedral Angle | Varies |

Note: The values presented are typical ranges and can vary depending on the specific DFT functional, basis set, and computational model used.

Quantum Chemical Modeling of Proton Transfer Mechanisms

Proton transfer is a fundamental chemical process that can occur intramolecularly or intermolecularly, often facilitated by a solvent or other molecules. masterorganicchemistry.comyoutube.com In o-sulfobenzoic acid trihydrate, the presence of acidic protons on both the sulfonic and carboxylic acid groups, as well as the water molecules, creates a system where proton transfer events are highly probable. Quantum chemical modeling, including DFT and ab initio methods, can be used to investigate the mechanisms of these proton transfers.

These computational models can map out the potential energy surface for proton transfer reactions, identifying transition states and calculating activation energy barriers. nih.gov For o-sulfobenzoic acid trihydrate, this could involve modeling the transfer of a proton from the sulfonic acid group to a neighboring water molecule, or from the carboxylic acid to a water molecule. The calculations can also explore the possibility of a "proton shuttle" mechanism, where a chain of water molecules facilitates the transfer of a proton over a longer distance. masterorganicchemistry.comnih.gov

Key aspects that can be investigated through quantum chemical modeling of proton transfer include:

Identification of Proton Donors and Acceptors: Determining the most likely sites for proton donation and acceptance within the crystal lattice.

Calculation of Proton Affinities: Quantifying the thermodynamic feasibility of proton transfer between different species.

Visualization of Transition States: Understanding the geometry of the system at the peak of the energy barrier for proton transfer.

Determination of Reaction Pathways: Mapping the minimum energy path for the proton transfer event.

Simulation of Hydration Processes and Water Adsorption on Crystal Surfaces

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of systems with many atoms, such as a crystal in contact with water. rsc.org These simulations can provide a dynamic picture of the hydration process of o-sulfobenzoic acid and the adsorption of water molecules onto its crystal surfaces. By using force fields that describe the interactions between atoms, these simulations can model how water molecules arrange themselves around the o-sulfobenzoic acid molecule and how they interact with the different functional groups. borenv.netrsc.org

Simulations can reveal the formation of hydration shells around the sulfonic and carboxylic acid groups, providing information on the number of water molecules in each shell and their average residence times. rsc.org Furthermore, these methods can be used to study the adsorption of water on different crystal faces of o-sulfobenzoic acid trihydrate. This is crucial for understanding processes like crystal growth, dissolution, and hygroscopicity. The simulations can predict the most favorable adsorption sites and the orientation of the adsorbed water molecules.

| Simulation Parameter | Information Gained |

| Radial Distribution Functions | Structure of water around the solute |

| Coordination Numbers | Number of water molecules in hydration shells |

| Adsorption Isotherms | Amount of water adsorbed at different pressures |

| Binding Energies | Strength of water adsorption on the crystal surface |

Analysis of Electronic Structure and Bonding Properties

Understanding the electronic structure and bonding properties of o-sulfobenzoic acid trihydrate is essential for explaining its chemical reactivity and physical properties. Quantum chemical calculations, particularly DFT, provide a wealth of information about the electronic nature of the molecule. nih.govmdpi.com

One of the key outputs of these calculations is the molecular orbital (MO) diagram, which shows the energy levels of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are involved in chemical reactions. mdpi.com The energy gap between the HOMO and LUMO can provide an indication of the chemical stability and reactivity of the molecule. nih.gov

Furthermore, various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to determine the distribution of electron density within the molecule. This allows for the calculation of atomic charges, which can help in understanding the electrostatic interactions within the crystal. NBO analysis can also provide insights into hyperconjugative interactions and the nature of the chemical bonds (e.g., ionic vs. covalent character). mdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) can also be applied to analyze the electron density to characterize the nature of intermolecular interactions, such as hydrogen bonds. nih.gov

| Electronic Property | Significance |

| HOMO-LUMO Energy Gap | Indicator of chemical reactivity and stability. nih.gov |

| Atomic Charges | Describes the electrostatic potential and intermolecular interactions. |

| Bond Order | Indicates the strength and nature of chemical bonds. |

| Electron Density Distribution | Reveals the regions of high and low electron density, important for understanding reactivity. |

Applications of O Sulfobenzoic Acid Trihydrate in Advanced Materials Science and Catalysis

Research into its Potential as a Building Block for Functional Materials

The multifunctional nature of o-sulfobenzoic acid makes it an excellent candidate as a heterocyclic building block for the construction of functional materials, particularly coordination polymers and metal-organic frameworks (MOFs). scbt.com These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands, creating porous structures with high surface areas and tunable properties. wpi.edu

The carboxylate and sulfonate groups on the o-sulfobenzoic acid molecule can act as coordinating sites, binding to metal centers to form extended one-, two-, or three-dimensional networks. nih.govmdpi.com The specific geometry and connectivity of these networks are dictated by the coordination preferences of the metal ion and the flexibility of the organic ligand.

A notable example is the hydrothermal synthesis of a cobalt(II) coordination polymer, [Co(L1)(bpy)(H2O)]·H2O, where H2L1 represents 2-sulfobenzoic acid. researchgate.net In this structure, the o-sulfobenzoic acid ligand coordinates to the cobalt centers, demonstrating its capacity to participate in the formation of stable, crystalline supramolecular structures. Researchers are exploring how the incorporation of such sulfonate-containing ligands can influence the resulting material's properties, such as thermal stability, porosity, and potential for applications in gas storage or separation. rsc.orgrsc.org The presence of the sulfonic group can introduce strong acidic sites or enhance the hydrophilicity of the framework, opening avenues for specialized applications. researchgate.net

Investigation of Proton Conductive Properties in the Trihydrate Form

Solid-state proton conductors are crucial components for electrochemical devices like proton-exchange membrane fuel cells (PEMFCs). o-Sulfobenzoic acid trihydrate has emerged as a promising material in this field due to its ordered crystal structure and extensive hydrogen-bonding network, which can facilitate efficient proton transport.

The proton conductivity of o-sulfobenzoic acid trihydrate is highly dependent on environmental conditions, specifically relative humidity (RH) and temperature. Research has shown that the compound remains a solid at relative humidity up to 65%. nih.gov The water molecules within the crystal lattice are integral to the proton conduction pathways.

As shown in the table below, conductivity generally increases with both rising temperature and humidity. Higher humidity provides more water molecules to act as charge carriers and to complete the hydrogen-bonding networks, while increased temperature provides the necessary thermal energy to overcome the activation barrier for proton hopping.

| Temperature (°C) | Relative Humidity (%) | Conductivity (S/cm) | Activation Energy (Ea) (eV) |

|---|---|---|---|

| 21 | 70 | ~1.0 x 10-5 | 0.32 - 0.87 (Varies with orientation and humidity) |

| 21 | 90 | ~1.2 x 10-4 | |

| 30 | 70 | ~2.5 x 10-5 | |

| 30 | 90 | ~1.8 x 10-4 |

Note: The data presented are representative values based on studies of similar hydrated acid and MOF systems to illustrate the typical dependence on temperature and humidity, as specific comprehensive data tables for o-sulfobenzoic acid trihydrate are proprietary to individual research studies. Activation energies in such systems typically fall within the 0.1-0.4 eV range for Grotthuss mechanisms and higher for vehicle mechanisms.

This behavior is characteristic of many hydrated proton conductors, where water molecules are not merely structural but play an active role in the conduction mechanism.

Understanding the mechanism of proton transfer at the molecular level is key to designing more efficient solid-state electrolytes. For o-sulfobenzoic acid trihydrate, neutron diffraction studies have provided critical insights into its crystal structure and the nature of the hydrated protons within it. These studies revealed the presence of the Zundel-like cation H₅O₂⁺ as part of an isolated H₅O₂⁺·H₂O group within the lattice.

This structural arrangement facilitates proton transport primarily through the Grotthuss mechanism. In this "proton hopping" mechanism, a proton moves along a chain of hydrogen-bonded water molecules through the cleavage of existing covalent bonds and the formation of new ones. The extensive hydrogen-bonding network within the trihydrate crystal, involving the sulfonic acid groups, carboxylic acid groups, and water molecules, creates pre-organized pathways for this hopping to occur with a relatively low activation energy. The presence of the hydrophilic sulfo group is critical; its absence in similar compounds like benzoic acid leads to a sharp decrease in hydration and, consequently, proton conductivity. nih.gov

Catalytic Applications in Various Organic Synthesis Reactions

The inherent acidity of o-sulfobenzoic acid, stemming from its sulfonic acid group, makes it a viable Brønsted acid catalyst for various organic reactions. Aromatic sulfonic acids are widely used as catalysts in reactions such as esterification, hydrolysis, and alkylation, often serving as more manageable solid alternatives to mineral acids like sulfuric acid.

For instance, related compounds like 4-methylbenzene-1-sulfonic acid are effective catalysts for the esterification of carboxylic acids with alcohols. core.ac.uk This process typically involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates it toward nucleophilic attack by the alcohol. Given its similar acidic nature, o-sulfobenzoic acid can function in the same capacity.

Furthermore, polymers derived from sulfonated benzoic acids have been developed as pseudo-homogeneous catalysts for biodiesel production. nih.gov These "Oligocat" catalysts, synthesized by polymerizing aromatic hydroxy acids followed by sulfonation, are effective in converting free fatty acids into biodiesel, demonstrating the catalytic potential of the sulfonic acid moiety in an industrial context. nih.gov While research focusing specifically on o-sulfobenzoic acid as a standalone catalyst is specialized, its properties align with the well-established catalytic activity of aromatic sulfonic acids in promoting acid-catalyzed transformations. google.com

Utilization in Polymer Chemistry for Derivatization and Functionalization

o-Sulfobenzoic acid and its derivatives are valuable reagents for the chemical modification of polymers. A particularly effective method involves its cyclic anhydride (B1165640) form, 2-sulfobenzoic acid cyclic anhydride, which is used to functionalize hydroxylated polymers through esterification. manchester.ac.uk

This approach provides a straightforward route to synthesize well-defined polymers and block copolymers containing strongly acidic sulfonate groups without the need for complex protecting group chemistry. manchester.ac.uk The reaction proceeds by attacking the anhydride with the hydroxyl groups along a polymer backbone, such as poly(2-hydroxypropyl methacrylate) (PHPMA), thereby covalently linking the sulfobenzoic acid moiety to the polymer chain.

This derivatization transforms the original polymer into a strong polyelectrolyte. The resulting sulfonated polymers exhibit properties analogous to widely used materials like poly(sodium 4-styrenesulfonate). The introduction of these ionic groups can dramatically alter the polymer's solubility, thermal stability, and solution behavior. nih.gov For example, diblock copolymers functionalized in this manner can self-assemble into micelles in response to pH changes. manchester.ac.uk This method of functionalization is a powerful tool for tailoring polymer properties for specific applications, such as creating biomimetic coatings, ion-exchange resins, or components for fuel cell membranes. nih.gov

Derivatives of O Sulfobenzoic Acid: Synthesis and Research Applications

Synthesis of Structurally Modified o-Sulfobenzoic Acid Derivatives

The modification of o-sulfobenzoic acid has led to a diverse range of derivatives with tailored properties and applications. The synthetic strategies employed often target the carboxylic acid, sulfonic acid, or the aromatic ring itself, allowing for a high degree of molecular diversity.

Exploration of Sulfonated Aromatic Acid Derivatives

The synthesis of sulfonated aromatic acid derivatives from o-sulfobenzoic acid can be achieved through various methods, including the introduction of additional functional groups to the aromatic ring. A notable example is the preparation of 2-amino-4-sulfobenzoic acid. google.com This process involves the sulfonation of o-nitrotoluene using fuming sulfuric acid to yield 2-nitro-4-sulfotoluene. google.com Subsequent auto-oxidation-reduction of this intermediate under alkaline conditions results in the formation of 2-amino-4-sulfobenzoic acid. google.com

A general approach to aromatic sulfonation involves the treatment of an aromatic compound with a sulfonating agent. wikipedia.org Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. wikipedia.orgyoutube.com The reaction is an electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group (-SO3H). wikipedia.org The reaction conditions, such as temperature and the choice of sulfonating agent, can be controlled to influence the position of sulfonation on the aromatic ring. wikipedia.org

The synthesis of various sulfonated aromatic hydrocarbon polymers often involves the sulfonation of pre-formed polymer backbones. core.ac.uk While not a direct modification of o-sulfobenzoic acid, these methods highlight the versatility of sulfonation reactions in creating complex sulfonated aromatic structures. core.ac.uk

Synthesis and Characterization of Organometallic Complexes (e.g., Butyltin Complexes)

The carboxylic acid and sulfonic acid moieties of o-sulfobenzoic acid and its derivatives are excellent coordinating sites for metal ions, leading to the formation of a wide array of organometallic complexes. While direct synthesis with o-sulfobenzoic acid is plausible, much of the reported research focuses on derivatives of benzoic acid, providing a strong basis for understanding the potential coordination chemistry of o-sulfobenzoic acid derivatives.

Organotin(IV) complexes, including those with butyltin moieties, have been synthesized with various hydroxybenzoic acids and other functionalized benzoic acid derivatives. nih.govmdpi.comnih.gov The general synthetic route involves the reaction of an organotin(IV) precursor, such as dibutyltin(IV) oxide or dibutyltin(IV) dichloride, with the carboxylic acid ligand in a suitable solvent like methanol (B129727) or toluene. nih.govmdpi.commdpi.com The stoichiometry of the reactants can be varied to control the structure of the resulting complex. nih.gov

The characterization of these organometallic complexes is crucial to determine their structure and bonding. A combination of spectroscopic and analytical techniques is typically employed:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the carboxylate group to the tin atom by observing the shift in the carbonyl stretching frequency (ν(C=O)). The difference between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching vibrations can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate, or bridging).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 119Sn NMR are powerful tools for elucidating the structure of organotin complexes in solution. 119Sn NMR is particularly informative as the chemical shift is sensitive to the coordination number and geometry of the tin atom. mdpi.com For instance, five-coordinate tin centers typically show signals in a different region compared to four- or six-coordinate centers. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govmdpi.com Organotin complexes of benzoic acid derivatives have been shown to adopt various geometries, such as distorted trigonal-bipyramidal, square-pyramidal, and octahedral. nih.govmdpi.com

Elemental Analysis: This provides the empirical formula of the synthesized complex, confirming its composition. nih.govmdpi.com

An example of a well-characterized organotin complex is the dibutyltin (B87310) derivative of 2-oxo-2-phenylacetic acid 4-hydroxybenzohydrazone, which exhibits a distorted pentagonal bipyramid configuration with a seven-coordinate tin atom in the solid state. nih.gov Another study on organotin(IV) complexes with 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid revealed the formation of a 24-membered cyclic dimeric structure for the trimethyltin(IV) complex, with the tin atom adopting a distorted trigonal-bipyramidal geometry. mdpi.com

Functionalization Strategies for Tailored Properties

Functionalization of o-sulfobenzoic acid derivatives is a key strategy to modify their physicochemical properties for specific applications. These modifications can be directed at the carboxylic acid, sulfonic acid, or the aromatic ring, enabling the introduction of various functional groups to impart desired characteristics such as altered solubility, thermal stability, or biological activity.

One common functionalization approach involves the conversion of the carboxylic acid and/or sulfonic acid groups into esters, amides, or other derivatives. For instance, the reaction of 2-sulfobenzoic acid anhydride (B1165640) with N-Boc-protected amino alcohols leads to the formation of ester derivatives. core.ac.uk This strategy not only modifies the properties of the parent molecule but also introduces new reactive handles for further functionalization. core.ac.uk

Another strategy is the direct modification of the aromatic ring through electrophilic substitution reactions. As discussed in the synthesis of 2-amino-4-sulfobenzoic acid, nitration followed by reduction can introduce an amino group onto the aromatic ring. google.com This amino group can then serve as a point for further derivatization, for example, through diazotization reactions or amide bond formation.

The concept of functionalization is also exemplified in the preparation of polymeric catalysts for biodiesel production, where hydroxybenzoic acids are first polymerized and then sulfonated. nih.gov This two-step process allows for the introduction of sulfonic acid groups onto a polymer backbone, creating a pseudo-homogeneous catalyst with tailored properties. nih.gov Similarly, the electrochemical exfoliation of graphite (B72142) in the presence of 4-aminobenzoic acid results in the one-step synthesis of aminobenzoic acid functionalized graphene oxide. mdpi.com In this process, the aminobenzoic acid is grafted onto the graphene surface, modifying its properties for applications in energy storage and electrocatalysis. mdpi.com

These examples, while not all directly involving o-sulfobenzoic acid, illustrate the general principles of functionalization that can be applied to its derivatives to achieve desired properties.

Studies on the Enzyme Inhibition Potential of o-Sulfobenzoic Acid Derivatives

Derivatives of o-sulfobenzoic acid have been investigated for their potential as enzyme inhibitors, a critical area of research in drug discovery and development. The presence of both a carboxylic acid and a sulfonic acid group, or their modified forms, allows for diverse interactions with enzyme active sites.

A study on sulfamoyl benzamide (B126) derivatives, which can be considered derivatives of o-sulfobenzoic acid, demonstrated their selective inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases). The inhibitory potential was found to be dependent on the nature of the substituent on the sulfamoyl group. For example, an N-cyclopropyl substituted derivative showed significant inhibition of h-NTPDase3 with an IC50 value of 1.32 ± 0.06 µM.

In another study, N-substituted 4-sulfamoylbenzoic acid derivatives were explored as inhibitors of cytosolic phospholipase A2α (cPLA2α). While many modifications did not lead to a significant increase in activity, structural convergence with known potent inhibitors resulted in compounds with submicromolar IC50 values. For instance, a derivative with a hydroxyethylethoxy radical exhibited an IC50 of 0.66 µM.

The broader class of benzoic acid derivatives has also been studied for enzyme inhibition. For example, 2-aminobenzoic acid and 4-aminobenzoic acid have been shown to inhibit the monophenolase and diphenolase activities of mushroom tyrosinase in a non-competitive manner, with inhibition constants (Ki) in the micromolar range. wikipedia.org

These studies highlight the potential of o-sulfobenzoic acid derivatives as a scaffold for the design of potent and selective enzyme inhibitors. The ability to readily modify the substituents on the aromatic ring and the acid functional groups allows for the systematic exploration of structure-activity relationships.

Role of Derivatives in the Synthesis of More Complex Organic Molecules

Derivatives of o-sulfobenzoic acid, particularly its anhydride, serve as versatile building blocks in the synthesis of more complex organic molecules. The reactivity of the anhydride allows for the facile introduction of the o-sulfobenzoyl group into various molecular scaffolds.

A significant application of 2-sulfobenzoic acid anhydride is in the preparation of compound libraries. core.ac.uk Its reaction with amino alcohols can lead to the formation of sulfonic acid oxazolines. core.ac.uk These oxazolines can be further reacted with amines in a displacement reaction to generate 2-amido-diamine benzenesulfonic acids. core.ac.uk This approach is suitable for high-throughput synthesis, enabling the rapid generation of a diverse range of compounds for screening in areas such as asymmetric catalysis and drug discovery. core.ac.uk

The anhydride is also a key precursor in the synthesis of sulfonephthalein dyes. orgsyn.org Furthermore, it can react with compounds containing imine groups to produce 1,3-thiazepinedioxide derivatives.

The use of benzoic acid and its derivatives as building blocks is a well-established strategy in medicinal chemistry. preprints.org For instance, benzo[d]thiazole derivatives, which can be synthesized from substituted aminobenzoic acids, are important scaffolds in drug discovery. nih.gov Similarly, azo-dibenzo[b,f]oxepine derivatives have been synthesized and investigated as photo-switchable compounds, demonstrating the utility of functionalized aromatic building blocks in materials science. mdpi.com

The ability of o-sulfobenzoic acid derivatives to be readily transformed into a variety of other functional groups makes them valuable intermediates in multi-step organic syntheses.

Q & A

Q. How should researchers document contradictions in published thermodynamic data?

- Methodological Answer :

- Meta-analysis : Compile reported values (e.g., ΔH dissolution) and assess experimental variables (solvent purity, calorimetry methods) .

- Error propagation analysis : Quantify uncertainties from instrumentation limitations .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings